1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine
Overview
Description
1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.18484064 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Repositioning for Neglected Tropical Diseases
A study on the repositioning of antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, which share a structural similarity with the compound , highlighted its potential application in treating visceral leishmaniasis. Modifications to the piperazine side chain, akin to those in 1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine, were well-tolerated and led to compounds with improved aqueous solubility and efficacy against Leishmania donovani in mouse models (Thompson et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors identified from high-throughput screening using encoded library technology points to the role of such compounds in inhibiting soluble epoxide hydrolase. The presence of a piperazine moiety, similar to that in the target compound, was crucial for achieving high potency and selectivity. This discovery opens avenues for investigating this compound in similar biological pathways (Thalji et al., 2013).
Motilin Receptor Agonism
The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) exemplifies the utilization of a piperazine derivative as a novel small molecule motilin receptor agonist. This research underscores the therapeutic potential of piperazine derivatives in gastrointestinal motility disorders, suggesting a similar potential for this compound (Westaway et al., 2009).
Antimicrobial and Antitumor Applications
Another study focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. These findings reveal the broad-spectrum antimicrobial potential of piperazine derivatives, suggesting that compounds like this compound could be explored for similar applications (Mekky & Sanad, 2020).
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-18-9-11-19(12-10-18)16-6-5-14(21(23)24)13-15(16)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXEOWIRYGQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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